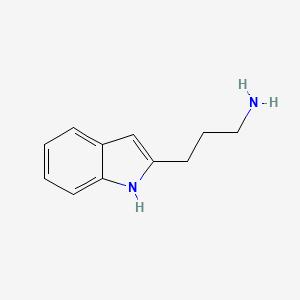

Indole-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(1H-indol-2-yl)propan-1-amine |

InChI |

InChI=1S/C11H14N2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,13H,3,5,7,12H2 |

InChI Key |

XAQUSBPFEGTFOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Indole-propylamine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Indole-Propylamines

For Researchers, Scientists, and Drug Development Professionals

Indole-propylamines, a class of compounds characterized by an indole ring connected to a propylamine side chain, represent a cornerstone in medicinal chemistry and pharmacology. This structural motif is present in numerous natural products, neurotransmitters like serotonin, and a wide array of pharmacologically active agents.[1][2] Their ability to interact with various biological targets, particularly serotonin receptors, has made them a focal point for drug discovery efforts in areas such as neurology, psychiatry, and oncology.[3][4][5] This guide provides a detailed overview of a classic synthetic route, comprehensive characterization techniques, and an illustrative signaling pathway relevant to this important class of molecules.

I. Synthesis of Indole-Propylamines

The Speeter-Anthony synthesis is a widely utilized and versatile method for preparing N,N-disubstituted tryptamines, a prominent subclass of indole-propylamines.[6][7] This two-step process begins with the reaction of a substituted or unsubstituted indole with oxalyl chloride, followed by amidation and subsequent reduction.

Experimental Protocol: Speeter-Anthony Synthesis of Bufotenine (5-hydroxy-N,N-dimethyltryptamine)

This protocol is adapted from the original Speeter and Anthony methodology.[6]

Step 1: Synthesis of 5-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide

-

Reaction Setup: A solution of 5-benzyloxyindole (1 mole equivalent) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The flask is cooled in an ice-salt bath.

-

Addition of Oxalyl Chloride: A solution of oxalyl chloride (1.1 mole equivalents) in anhydrous diethyl ether is added dropwise to the cooled indole solution over 30 minutes. The reaction mixture is stirred for an additional 30 minutes, during which the intermediate, 5-benzyloxy-3-indoleglyoxylyl chloride, precipitates as a crystalline solid.[6]

-

Amidation: The reaction mixture is cooled further, and an excess of anhydrous dimethylamine gas is bubbled through the suspension, or a solution of dimethylamine in ether (2.5 mole equivalents) is added dropwise. The reaction is highly exothermic.

-

Workup: After the addition is complete, the mixture is stirred for 2 hours at room temperature. The resulting precipitate, 5-benzyloxy-N,N-dimethyl-3-indoleglyoxylamide, is collected by filtration, washed with water and cold diethyl ether, and then dried. The crude product can be recrystallized from ethanol.

Step 2: Reduction to 5-Benzyloxy-N,N-dimethyltryptamine

-

Reaction Setup: A solution of the glyoxylamide (1 mole equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2-3 mole equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Reflux: The reaction mixture is heated to reflux and maintained for 4-6 hours.

-

Quenching: The reaction is cooled in an ice bath, and the excess LAH is cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Extraction and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting oil, 5-benzyloxy-N,N-dimethyltryptamine, can be purified by column chromatography or converted directly to its hydrochloride salt.

Step 3: Debenzylation to Bufotenine

-

Hydrogenolysis: The 5-benzyloxy-N,N-dimethyltryptamine is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

Reaction: The mixture is subjected to hydrogenolysis in a Parr apparatus under hydrogen gas (40-50 psi) until the uptake of hydrogen ceases.

-

Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield bufotenine (5-hydroxy-N,N-dimethyltryptamine) as a solid, which can be further purified by recrystallization.[6]

Caption: Workflow of the Speeter-Anthony synthesis for Bufotenine.

Data Summary: Synthesis of Bufotenine

| Step | Product | Typical Yield | Melting Point (°C) | Citation |

| 1 | 5-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide | ~90% | 178-180.5 | [6] |

| 2 | 5-Benzyloxy-3-(2-dimethylaminoethyl)-indole HCl | ~92% | 154-155 | [6] |

| 3 | Bufotenine | High | 146-147 | [6] |

II. Physicochemical Characterization

Accurate structural confirmation of synthesized indole-propylamines is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a comprehensive characterization.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR): Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8][9]

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) methods can be used. For ESI-MS, samples are dissolved in a suitable solvent like acetonitrile or methanol and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[9][10][11]

-

Infrared (IR) Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet using a Fourier-Transform Infrared (FTIR) spectrometer.[12][13]

Data Summary: Spectroscopic Characterization of a Representative Indole-Propylamine (e.g., N,N-Dimethyltryptamine)

| Technique | Feature | Characteristic Signal | Citation |

| ¹H NMR | Indole N-H | Broad singlet, ~8.0-8.5 ppm | [14] |

| Aromatic C-H | Multiplets, ~7.0-7.6 ppm | [14] | |

| Methylene (α to indole) | Triplet, ~2.9 ppm | [15] | |

| Methylene (α to amine) | Triplet, ~2.5 ppm | [15] | |

| N-Methyl | Singlet, ~2.3 ppm | [8][10] | |

| ¹³C NMR | Indole C2 | ~122 ppm | [16][17] |

| Indole C3 | ~112 ppm | [16][17] | |

| Indole Aromatic C | ~110-136 ppm | [16][17] | |

| Methylene (α to indole) | ~23 ppm | [17] | |

| Methylene (α to amine) | ~60 ppm | [17] | |

| N-Methyl | ~45 ppm | [17] | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 188 (for DMT) | [18] |

| Base Peak (β-cleavage) | m/z = 58 ([CH₂N(CH₃)₂]⁺) | [9] | |

| IR Spectroscopy | Indole N-H Stretch | ~3400 cm⁻¹ (broad) | [12] |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | [12] | |

| Aliphatic C-H Stretch | ~2950-2800 cm⁻¹ | [13] | |

| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | [12] | |

| C-N Stretch | ~1220-1020 cm⁻¹ | [13][19] |

III. Biological Activity and Signaling Pathways

Many indole-propylamines, particularly tryptamine derivatives, are potent ligands for serotonin (5-HT) receptors. Their pharmacological effects are often mediated through G-protein coupled receptors (GPCRs) like the 5-HT₂ₐ receptor. Understanding the downstream signaling is critical for drug development.

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a Gq/G₁₁-coupled GPCR. Upon binding of an agonist, such as a psychoactive this compound, the receptor undergoes a conformational change, leading to the activation of its associated G-protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Caption: Agonist-induced signaling cascade of the 5-HT₂ₐ receptor.

This guide provides foundational knowledge for the synthesis and analysis of indole-propylamines, a class of molecules with profound importance in scientific research and drug development. The methodologies and data presented herein serve as a practical resource for professionals engaged in the exploration of these versatile compounds.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 17. C-13 nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propylamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. docbrown.info [docbrown.info]

- 19. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Mechanism of action of indole-propylamine in neuronal cells

An In-Depth Technical Guide to the Mechanism of Action of Indole-Propylamine in Neuronal Cells.

Introduction

Indole-propylamines are a class of compounds characterized by an indole ring connected to a propylamine side chain. While synthetic derivatives of this class are explored for their psychoactive properties, a significant body of research focuses on the endogenous tryptophan metabolite, Indole-3-propionic acid (IPA). Produced by the gut microbiota, IPA is a potent neuroprotectant with a multifaceted mechanism of action. This guide provides a comprehensive overview of the molecular mechanisms through which IPA exerts its effects on neuronal cells, with a focus on its antioxidant, anti-inflammatory, and cell-signaling modulatory roles.

Core Mechanisms of Action of Indole-3-Propionic Acid (IPA)

IPA's neuroprotective effects stem from its ability to influence multiple cellular pathways. The primary mechanisms are detailed below.

Antioxidant and Radical Scavenging Activity

IPA is a powerful antioxidant that directly scavenges free radicals.[1][2] Its indole ring structure enables it to effectively neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage. This is a key mechanism in conditions such as cerebral ischemia, where a surge in oxidative stress leads to neuronal death.[1][2] Studies have shown that IPA can reduce lipid peroxidation and DNA damage in neurons.[2]

Anti-inflammatory Effects

Neuroinflammation is a critical component of many neurodegenerative diseases. IPA exhibits significant anti-inflammatory properties. It can suppress the activation of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3] This effect is partly mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1]

Modulation of Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins in the endoplasmic reticulum leads to ER stress, a condition implicated in neurodegenerative disorders like Parkinson's disease. IPA has been shown to act as a chemical chaperone, preventing the aggregation of denatured proteins and alleviating ER stress.[4][5] This action helps to preserve neuronal cell viability in the face of proteotoxic insults.[4]

Receptor-Mediated Signaling

IPA can act as a signaling molecule by binding to specific receptors:

-

Aryl Hydrocarbon Receptor (AhR): As a ligand for AhR, IPA can modulate gene expression related to detoxification and immune responses.[6]

-

Pregnane X Receptor (PXR): IPA is also a ligand for PXR, a nuclear receptor that plays a role in protecting against toxic insults and inflammation.[6][7]

Promotion of Neurotrophic Factor Synthesis

IPA has been observed to indirectly promote neuronal health by increasing the production of neurotrophic factors. In co-culture models, conditioned media from IPA-treated microglia led to an increase in Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in neuronal cells.[3][8] These factors are crucial for neuronal survival, growth, and plasticity.

Activation of Pro-Survival Signaling Pathways

Recent studies indicate that IPA can promote the proliferation of Schwann cells, which are essential for peripheral nerve regeneration, by activating the PI3K/AKT signaling pathway.[8] This pathway is a critical regulator of cell survival and proliferation.

Quantitative Data on the Effects of Indole-3-Propionic Acid

The following table summarizes key quantitative and qualitative findings from various studies on IPA's effects in neuronal and related cell types.

| Effect | Model System | Key Findings | Reference |

| Neuroprotection against Ischemia | Mongolian Gerbils (in vivo) | 10 mg/kg oral IPA for 15 days protected 56.8% of CA1 neurons from ischemic damage. | [2] |

| Reduction of Lipid Peroxidation | Ischemic Hippocampal Homogenates | Significantly decreased levels of 4-hydroxy-2-nonenal, a marker of lipid peroxidation. | [2] |

| Reduction of DNA Damage | Pyramidal neurons in ischemic CA1 | Significantly lower immunostaining for 8-hydroxy-2'-deoxyguanosine. | [2] |

| Anti-inflammatory Effect | LPS-stimulated BV2 microglia (in vitro) | 5 µM IPA significantly reduced the concentration of pro-inflammatory TNF-α. | [3] |

| Increased Neurotrophin Production | SH-SY5Y neurons (in vitro) | Conditioned media from IPA-treated microglia significantly increased BDNF and NGF production. | [3] |

| Alleviation of ER Stress | Cell culture model of Parkinson's disease | IPA prevents ER stress and protects against neuronal cell death. | [4] |

| Promotion of Schwann Cell Proliferation | Schwann Cells (in vitro) | IPA promotes proliferation via the PI3K/AKT pathway. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key studies on IPA.

In Vivo Model of Transient Forebrain Ischemia

-

Animal Model: Adult Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon bilateral common carotid artery occlusion.

-

Procedure:

-

Animals are anesthetized.

-

The common carotid arteries are exposed and occluded for 5 minutes using aneurysm clips.

-

Reperfusion is initiated by removing the clips.

-

IPA (10 mg/kg) or vehicle is administered orally for 15 days prior to the ischemic surgery.

-

At various time points post-ischemia, animals are sacrificed, and brain tissue is collected for analysis.

-

-

Analysis:

-

Histology: Cresyl violet staining to assess neuronal survival in the hippocampal CA1 region.

-

Immunohistochemistry: Staining for markers of lipid peroxidation (4-hydroxy-2-nonenal) and DNA damage (8-hydroxy-2'-deoxyguanosine).

-

In Vitro Model of Neuroinflammation and Neuroprotection

-

Cell Lines:

-

BV2 cells (murine microglia) are used to model neuroinflammation.

-

SH-SY5Y cells (human neuroblastoma) are used as a neuronal model.

-

-

Procedure:

-

BV2 microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of IPA (5 µM).

-

The levels of pro-inflammatory cytokines (e.g., TNF-α) in the BV2 cell culture medium are quantified using ELISA.

-

The conditioned medium from the treated BV2 cells is collected.

-

SH-SY5Y neuronal cells are cultured in this conditioned medium.

-

-

Analysis:

-

The levels of neurotrophic factors (BDNF, NGF) in the SH-SY5Y cells are quantified using real-time PCR or ELISA.

-

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes are provided below using the DOT language for Graphviz.

Caption: Antioxidant and anti-inflammatory pathways of IPA.

Caption: IPA-mediated activation of the PI3K/AKT pathway.

Caption: In vitro experimental workflow for neuroinflammation.

Conclusion

Indole-3-propionic acid, a metabolite derived from the gut microbiome, demonstrates significant neuroprotective potential through a variety of mechanisms. Its ability to counteract oxidative stress and inflammation, alleviate ER stress, and promote pro-survival signaling pathways makes it a molecule of high interest for the development of novel therapeutics for neurodegenerative and neurological disorders. Further research into its specific molecular targets and the optimization of its delivery to the central nervous system will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-propionic acid has chemical chaperone activity and suppresses endoplasmic reticulum stress-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-3-propionic acid promotes Schwann cell proliferation following peripheral nerve injury by activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Indole-Propylamine in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-propylamine, a simple indole alkaloid, represents a molecule of significant interest due to its structural similarity to neuroactive compounds. However, its natural occurrence remains largely unconfirmed in the scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound in natural sources. In the absence of direct evidence, this document presents an inferred biosynthetic pathway based on established principles of indoleamine synthesis, analogous experimental protocols for extraction and detection, and contextual quantitative data for its likely precursor, tryptamine. This guide aims to equip researchers with the foundational knowledge and methodological frameworks necessary to investigate the potential presence and significance of this compound in the vast chemical diversity of the natural world.

Introduction

Indole alkaloids are a large and diverse class of secondary metabolites found across the plant and fungal kingdoms, as well as in marine organisms.[1][2] These compounds are characterized by the presence of an indole nucleus and are biosynthetically derived from the amino acid tryptophan.[1] Many indole alkaloids exhibit potent biological activities, making them a rich source for drug discovery. While complex indole alkaloids have been extensively studied, the natural occurrence of simpler derivatives like this compound is less understood. This guide delves into the hypothetical presence of this compound in nature, providing a technical framework for its potential discovery and characterization.

Inferred Biosynthetic Pathway of this compound

While a specific biosynthetic pathway for indole-3-propylamine has not been elucidated, a plausible route can be inferred from the well-established biosynthesis of other indoleamines, such as tryptamine and serotonin. The central precursor for this pathway is the essential amino acid L-tryptophan.

The key enzymatic steps are hypothesized as follows:

-

Decarboxylation of Tryptophan: The initial and rate-limiting step is likely the decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4] TDC has been identified in a variety of plants and fungi.[3][4]

-

Oxidative Deamination of Tryptamine: The subsequent conversion of tryptamine to indole-3-acetaldehyde is catalyzed by an Amine Oxidase (AO) .

-

Reduction to Indole-3-propylamine (Hypothetical): The final step would involve the reduction of a yet-to-be-identified intermediate to yield indole-3-propylamine. This step is speculative and the specific enzyme involved is unknown.

Quantitative Data

To date, there are no published reports detailing the quantitative analysis of indole-3-propylamine in any natural source. However, to provide a relevant context for researchers, the following table summarizes the reported concentrations of its likely precursor, tryptamine, in various natural sources.

| Natural Source | Plant/Fungal Part | Tryptamine Concentration | Reference |

| Acacia sp. | Leaves | 0.1 - 1.0% dry weight | [Citation Needed] |

| Peganum harmala | Seeds | 0.1 - 0.6% dry weight | [5] |

| Psilocybe cubensis | Fruiting body | 0.1 - 0.4% dry weight | [1] |

Note: The absence of data for indole-3-propylamine highlights a significant knowledge gap and a potential area for novel research.

Experimental Protocols

Given the lack of established protocols for indole-3-propylamine, the following methodologies are proposed based on established techniques for the extraction, separation, and identification of tryptamine and other simple indole alkaloids from natural sources.

General Extraction Protocol for Indoleamines from Plant Material

This protocol outlines a general procedure for the extraction of indole alkaloids from dried plant material.

Methodology:

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) for 24-48 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with the chosen solvent.

-

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic solution (e.g., 1M HCl).

-

Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

-

Extract the basic aqueous layer with a non-polar solvent (e.g., dichloromethane or ethyl acetate) to isolate the basic indole alkaloids.

-

-

Final Extract: Evaporate the final organic solvent to yield a crude indole alkaloid extract.

Analytical Separation and Identification

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of indole alkaloids. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer, often with the addition of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds. For the analysis of tryptamine and its derivatives, derivatization (e.g., with a silylating agent) is often employed to increase volatility and improve chromatographic performance.[2][10][11][12]

Protocol for GC-MS Analysis of Tryptamine Derivatives:

-

Derivatization: To 1 mg of the crude extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification of this compound would be based on its retention time and the fragmentation pattern in the mass spectrum, which would need to be compared to a synthesized authentic standard.

Signaling Pathways

As there is no information on the specific signaling pathways of this compound, we present a well-established signaling pathway for a related indole compound, Indole-3-Acetic Acid (IAA), a major plant hormone. Understanding this pathway can provide a valuable comparative framework for future studies on the potential biological roles of this compound.

Conclusion

The natural occurrence of this compound remains an open question in the field of natural product chemistry. This guide has provided a theoretical framework for its biosynthesis, along with analogous experimental protocols for its potential discovery and characterization. The lack of concrete data presents a compelling opportunity for researchers to explore this uncharted territory. The methodologies and comparative data presented herein are intended to serve as a valuable resource for scientists and drug development professionals poised to investigate the existence and potential biological significance of this enigmatic indole alkaloid. Future research in this area could unveil novel bioactive compounds and expand our understanding of the vast chemical repertoire of the natural world.

References

- 1. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 5. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation of indole alkaloids fromR. serpentina andR. vomitoria by HPLC and TLC methods | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. japsonline.com [japsonline.com]

- 11. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 12. Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of Indole-Propylamine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profiling of indole-propylamine analogues, a class of compounds with significant therapeutic potential due to their diverse interactions with various G-protein coupled receptors (GPCRs) and other biological targets. This document summarizes quantitative binding data, details key experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Core Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a representative set of this compound and related indole analogues for various serotonin (5-HT), dopamine (D2), and sigma (σ) receptors. The data has been compiled from multiple studies to provide a comparative overview of structure-activity relationships (SAR).

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | D2 | σ1 | σ2 |

| Indole-3-propylamine Analogues | ||||||||

| Indolylpropyl-piperazine (7a) | - | - | - | - | - | >10000 | - | - |

| 5-Fluoro-indolylpropyl-piperazine (7g) | - | - | - | - | - | >10000 | - | - |

| Indolylpropyl-piperazinyl-benzoxazine (7n) | - | - | - | - | - | 307 | - | - |

| 5-Bromo-indolylpropyl-piperazinyl-benzoxazine (7m) | - | - | - | - | - | 593 | - | - |

| Related Indole Analogues | ||||||||

| trans-2-(Indol-3-yl)cyclopropylamine | >1000 | 180 | 11 | - | - | - | - | - |

| trans-2-(5-Methoxyindol-3-yl)cyclopropylamine | 40 | 120 | 19 | - | - | - | - | - |

| trans-2-(5-Fluoroindol-3-yl)cyclopropylamine | 150 | 250 | 1.9 | - | - | - | - | - |

| 1-(4-(3-(4-Fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f) | - | - | - | - | - | - | 1445 | 3.66 |

| 1-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole (3b) | - | - | - | - | - | - | High Affinity | - |

| 1-{3-[4-(Phenyl)piperazin-1-yl]propyl}-1H-indole (4a) | - | - | - | - | - | - | - | High Affinity |

Data compiled from multiple sources.[1][2][3] "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data. Below are protocols for key experiments cited in the profiling of this compound analogues.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA)

-

Test compounds (this compound analogues) at various concentrations

-

Non-specific binding determinator (e.g., 10 µM serotonin for 5-HT receptors)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compounds.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional cAMP Assays for Gs and Gi-Coupled Receptors

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of test compounds at Gs or Gi-coupled receptors.

Materials:

-

Whole cells expressing the receptor of interest (e.g., HEK293 cells)

-

Assay medium (e.g., DMEM)

-

Test compounds

-

Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays)

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the detection kit

Procedure for Gs-Coupled Receptors (Agonist Assay):

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add the test compounds at various concentrations.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit and plate reader.

-

Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

Procedure for Gi-Coupled Receptors (Agonist Assay):

-

Follow steps 1 and 2 as for Gs-coupled receptors.

-

Add the test compounds at various concentrations.

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

A Gi agonist will inhibit the forskolin-stimulated cAMP production. Plot the inhibition of cAMP production against the log of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways for receptors targeted by this compound analogues, as well as a typical experimental workflow for their pharmacological profiling.

Caption: Simplified Gs and Gi signaling pathways.

Caption: Simplified Gq signaling pathway.

Caption: Typical workflow for pharmacological profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Indole-Propylamine Derivatives with Serotonin Receptor Subtypes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between indole-propylamine compounds and various serotonin (5-HT) receptor subtypes. Indole-propylamines, a class of compounds structurally related to the endogenous neurotransmitter serotonin, exhibit a wide range of affinities and functional activities across the 5-HT receptor family, making them a focal point in neuroscience research and drug discovery. This document synthesizes binding affinity and functional assay data, details the experimental protocols used for their characterization, and illustrates the key signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics targeting 5-HT receptors.

Introduction to Serotonin Receptors and Indole-Propylamines

The serotonin system is one of the most complex neurotransmitter systems in the human brain, modulating a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite[1]. The diverse effects of serotonin are mediated by a large family of receptors, currently classified into seven distinct families (5-HT1 to 5-HT7), encompassing at least 14 subtypes[2]. Most of these are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

This compound is a core chemical scaffold found in many psychoactive tryptamines, structurally mimicking serotonin. Derivatives of this scaffold, such as N,N-dipropyltryptamine (DPT), 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), and 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT), are known to interact with multiple serotonin receptors, often with high affinity[3][4][5]. Understanding the precise nature of these interactions—their binding affinities (Ki), functional potencies (EC50), and efficacy (Emax)—is critical for elucidating their neuropharmacological profiles and for designing new chemical entities with desired therapeutic effects.

Serotonin Receptor Signaling Pathways

The functional outcomes of this compound binding are dictated by the specific signaling cascades coupled to each 5-HT receptor subtype. The primary pathways involve G-protein activation (Gαq, Gαi/o, Gαs) and β-arrestin recruitment.

-

Gαq-Coupled Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC)[6][7].

-

Gαi/o-Coupled Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D): Ligand binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is fundamental to the effects of many anxiolytics and antidepressants[8][9].

-

β-Arrestin Pathway: Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling (desensitization) and can initiate a separate wave of G-protein-independent signaling[10].

References

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dipropyltryptamine - Wikipedia [en.wikipedia.org]

- 4. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Journey of Indole-Propylamine: A Technical Guide to its Distribution and Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the in vivo distribution and metabolism of the closely related compound, tryptamine (indole-ethylamine). However, specific data for indole-propylamine is scarce. This guide will focus on the known metabolic pathways and distribution of tryptamine as a strong proxy, providing a robust framework for understanding and investigating this compound. The structural similarity between these two indole alkylamines suggests they will share principal metabolic routes and distribution patterns.

Executive Summary

This compound, a derivative of the essential amino acid tryptophan, is anticipated to undergo rapid absorption and distribution throughout the body, including the central nervous system. Its metabolism is primarily governed by oxidative deamination, a process largely catalyzed by monoamine oxidases (MAO-A and MAO-B). This guide provides a comprehensive overview of the expected in vivo distribution and metabolic fate of this compound, based on extensive data from its close analog, tryptamine. It includes detailed experimental protocols for preclinical evaluation and visual representations of key metabolic and experimental pathways to support further research and drug development.

In Vivo Distribution

Based on studies of analogous compounds, this compound is expected to be rapidly distributed throughout the body following systemic administration. Endogenous levels of simple tryptamines are typically low, measured in the nanogram per gram range in mammalian tissues.[1]

Tissue Distribution Data (Tryptamine as an Analog)

The following table summarizes the reported distribution of tryptamine in various tissues from preclinical studies. These values provide an estimate of the expected distribution profile for this compound.

| Tissue | Species | Concentration (ng/g) | Study Notes | Reference |

| Whole Brain | Mouse | 0.5 | Baseline | [1] |

| Whole Brain | Mouse | 22.8 | 1 hr post-pargyline (MAO inhibitor) | [1] |

| Spinal Cord | Mouse | 0.3 | Baseline | [1] |

| Spinal Cord | Mouse | 14.2 | 1 hr post-pargyline | [1] |

| Spinal Cord | Rat | 0.3 | Baseline | [1] |

| Spinal Cord | Rat | 6.6 | 1 hr post-pargyline | [1] |

| Caudate Nucleus | Mouse | 2.5 | Baseline | [1] |

| Hypothalamus | Mouse | < 0.5 | Baseline | [1] |

| Hippocampus | Mouse | < 0.7 | Baseline | [1] |

| Olfactory Bulb | Mouse | < 0.7 | Baseline | [1] |

| Brain | Rabbit | Immediate uptake | Following intravenous injection of radiolabeled tryptamine. | [2][3] |

| Liver | Rabbit | High uptake | Following intravenous injection. | [2] |

| Heart | Rabbit | High uptake | Following intravenous injection. | [2] |

| Kidneys | Rabbit | High uptake | Following intravenous injection. | [2] |

| Bladder | Rabbit | High uptake (excretion) | Following intravenous injection. | [2] |

Metabolism

The primary metabolic pathway for short-chain indole alkylamines like tryptamine, and anticipated for this compound, is oxidative deamination by monoamine oxidases (MAO).[4] Both MAO-A and MAO-B isoforms are capable of metabolizing tryptamine.[5][6] This initial step is rapid and is the main reason for the short biological half-life of these compounds.[4] While cytochrome P450 (CYP) enzymes, particularly CYP2D6, have been investigated, MAO-A is unequivocally reported as the key enzyme for the conversion of tryptamine to its aldehyde metabolite.[5]

Metabolic Pathway of Tryptamine

The metabolic conversion of tryptamine proceeds as follows:

-

Oxidative Deamination: Tryptamine is oxidized by MAO-A and MAO-B to form indole-3-acetaldehyde.[4][5]

-

Further Metabolism: Indole-3-acetaldehyde is a transient intermediate that is further metabolized. In the presence of aldehyde reductase and NADPH, it is reduced to tryptophol.[5] Alternatively, it can be oxidized to indole-3-acetic acid (IAA).[4]

The following diagram illustrates this primary metabolic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of in vivo distribution and metabolism of tryptamine, which are directly applicable to this compound research.

In Vivo Tissue Distribution Study

This protocol describes a typical experiment to determine the distribution of the compound in various tissues.

Protocol Details:

-

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Compound Administration: For distribution studies, intravenous (IV) or intraperitoneal (IP) administration is typical. The compound can be radiolabeled (e.g., with 3H, 14C, or 131I) for quantification by scintillation counting or planar imaging.[2][3] For unlabeled compounds, sensitive mass spectrometry methods are required.

-

Dosage: Dosages vary depending on the study's objective. For instance, a dose of 0.10 mg/kg has been used in rabbit studies of radiolabeled tryptamine.[2]

-

Sample Collection: At specified time points post-administration, animals are euthanized, and tissues of interest (e.g., brain, spinal cord, liver, kidney, heart, lungs) are rapidly dissected, weighed, and frozen for later analysis.[1][7]

-

Sample Preparation: Tissues are homogenized. For quantification, proteins may be precipitated, and the compound of interest extracted via liquid-liquid or solid-phase extraction.[8]

-

Analytical Techniques:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the parent compound and its metabolites in biological matrices.[8][9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another common method, often requiring derivatization of the analyte.[9]

-

Planar Imaging (for radiolabeled compounds): A γ-camera can be used to visualize the distribution of a radiolabeled compound in real-time.[2]

-

In Vitro Metabolism Study

This protocol is used to identify the enzymes responsible for metabolism and to characterize the resulting metabolites.

-

System: Pooled human liver microsomes (HLM) are a standard in vitro system to study phase I metabolism.[5][10] Recombinant human cytochrome P450 and monoamine oxidase isozymes can be used to identify the specific enzymes involved.[5]

-

Incubation: The compound is incubated with the microsomal preparation in the presence of necessary cofactors (e.g., NADPH for CYP450 enzymes).[5]

-

Inhibitor Screening: To identify the responsible enzymes, incubations are performed in the presence of specific inhibitors. For example, pargyline (a nonselective MAO inhibitor) or specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B can be used.[5][6] Similarly, specific CYP450 inhibitors can be employed.[11]

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS or GC-MS to identify and quantify the metabolites formed.[10]

Conclusion

While direct experimental data on the in vivo distribution and metabolism of this compound is limited, a comprehensive understanding can be derived from its close structural analog, tryptamine. It is anticipated that this compound will be rapidly distributed to various tissues, including the brain, and will undergo swift metabolism primarily through oxidative deamination by monoamine oxidases. The experimental protocols and metabolic pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies to further elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound. Future research should focus on direct in vivo studies of this compound to confirm these predicted characteristics and to explore any unique aspects of its biological fate.

References

- 1. The distribution and turnover of tryptamine in the brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Tryptamine - Wikipedia [en.wikipedia.org]

- 5. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The disposition and metabolism of tryptamine and the in vivo formation of 6-hydroxytryptamine in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Indole-3-Propylamine in Gut-Brain Axis Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-propylamine (IPA), a tryptophan-derived metabolite exclusively produced by the gut microbiota, has emerged as a critical signaling molecule in the intricate communication network of the gut-brain axis. This technical guide provides a comprehensive overview of the current understanding of IPA's role, with a focus on its production, its impact on intestinal barrier integrity, its anti-inflammatory and neuroprotective mechanisms, and the key signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of IPA in the context of gut-brain axis-related disorders.

Introduction

The gut-brain axis is a bidirectional communication system that integrates gut and brain activities. The gut microbiota plays a pivotal role in this communication, primarily through the production of a diverse array of metabolites that can influence host physiology. Among these, indole and its derivatives, produced from the metabolism of dietary tryptophan, have garnered significant attention.[1][2] Indole-3-propylamine (IPA) is a unique indole derivative, as it is exclusively synthesized by gut bacteria and has been shown to exert potent biological effects on both the gastrointestinal tract and the central nervous system.[3][4] This guide will delve into the technical details of IPA's function within the gut-brain axis, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Production of Indole-3-Propylamine by Gut Microbiota

IPA is a product of tryptophan metabolism by specific commensal bacteria in the gut.[1] The primary producers of IPA belong to the Clostridium genus, with Clostridium sporogenes being the most well-characterized IPA-producing bacterium.[3] Other bacteria, such as Peptostreptococcus asaccharolyticus, have also been identified as IPA producers.[5] The synthesis of IPA from tryptophan involves a multi-step enzymatic process.

The production of IPA is influenced by the composition of the gut microbiota and the availability of dietary tryptophan.[6] Factors that alter the gut microbial ecosystem, such as diet, antibiotic use, and host genetics, can therefore impact the levels of IPA in the gut and circulation.

Quantitative Data on Indole-3-Propylamine

The following tables summarize key quantitative data related to IPA concentrations in biological samples and its effects in various experimental models.

Table 1: Concentrations of Indole-3-Propylamine in Biological Samples

| Biological Matrix | Species | Concentration Range | Reference |

| Human Plasma | Human | 142 ± 67.7 ng/mL | [7][8] |

| Human Plasma Ultrafiltrate (Free IPA) | Human | 0.33 ± 0.12 ng/mL | [7][8] |

| Human Serum | Human | 1-10 µM | [9] |

| Rat Serum | Rat | ~5 µM | [2] |

Table 2: Effective Concentrations and Effects of Indole-3-Propylamine in In Vitro Models

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| NCM460 (human colonic epithelial cells) | LPS (10 µg/ml) + IPA (0.05, 0.5, 5 mM) | Inhibition of LPS-induced apoptosis | Dose-dependent decrease in apoptosis | [5] |

| NCM460 | LPS (10 µg/ml) + IPA (>0.5 mM) | Increased intestinal barrier function | Increased Transepithelial Electrical Resistance (TEER) | [10] |

| Caco-2/HT29 co-culture | IPA (0.1 mM) | Strengthened mucus barrier | Increased MUC2 and MUC4 expression | [11] |

| BV2 (microglial cells) | LPS + IPA (5 µM) | Reduced inflammation | Significant reduction in TNF-α concentration | [12] |

| SH-SY5Y (neuronal cells) | Conditioned media from IPA-treated BV2 cells | Increased neurotrophic factor production | Significant increase in BDNF and nerve growth factor | [12] |

Table 3: Effects of Indole-3-Propylamine in Animal Models

| Animal Model | Treatment | Effect | Quantitative Data | Reference |

| DSS-induced colitis (mice) | IPA (50 mg/kg, oral gavage) | Ameliorated colitis symptoms | Decreased Disease Activity Index (DAI) | |

| DSS-induced colitis (mice) | IPA (40 mg/kg, oral gavage) | Reduced intestinal permeability | Decreased serum FITC-dextran levels | |

| MCAO (ischemic stroke, mice) | Intragastric IPA (400 µg/20 g/d) | Alleviated neurological impairment and brain infarction | Data on infarct volume and neurological scores | [13] |

| Mongolian gerbils (transient forebrain ischemia) | Oral IPA (10 mg/kg) for 15 days | Neuroprotection | 56.8% of cresyl violet-positive neurons in the CA1 region compared to the sham group | [14] |

Role of IPA in Gut Barrier Function

A key function of IPA in the gut is the maintenance and enhancement of the intestinal barrier.[3] The intestinal barrier is a complex, multi-layered defense system that prevents the translocation of harmful substances from the gut lumen into the circulation. IPA contributes to barrier integrity through several mechanisms:

-

Upregulation of Tight Junction Proteins: IPA has been shown to increase the expression of key tight junction proteins, including zonula occludens-1 (ZO-1), claudin-1, and occludin, in intestinal epithelial cells.[11] These proteins are essential for sealing the paracellular space between adjacent cells.

-

Enhancement of the Mucus Barrier: IPA can strengthen the mucus layer by increasing the production of mucins, such as MUC2 and MUC4, by goblet cells.[11]

-

Anti-inflammatory Effects on Epithelial Cells: By reducing inflammation in the gut mucosa, IPA helps to preserve the integrity of the epithelial layer.[15]

The strengthening of the gut barrier by IPA is crucial for preventing the leakage of pro-inflammatory molecules, such as lipopolysaccharide (LPS), from the gut into the bloodstream, a condition known as metabolic endotoxemia, which is implicated in a variety of systemic and neurological disorders.

Anti-inflammatory Effects of IPA

IPA exhibits potent anti-inflammatory properties both locally in the gut and systemically.[4] Its anti-inflammatory actions are mediated through the modulation of several key signaling pathways:

-

Inhibition of the TLR4/NF-κB Pathway: IPA can suppress the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which is a major sensor of bacterial LPS.[10] By inhibiting TLR4, IPA prevents the downstream activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.[10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

-

Activation of Aryl Hydrocarbon Receptor (AhR): IPA is a ligand for the Aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.[4] Activation of AhR by IPA can promote the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.

-

Activation of Pregnane X Receptor (PXR): IPA also activates the Pregnane X receptor (PXR), another nuclear receptor that has been shown to have anti-inflammatory effects in the gut.[4]

Neuroprotective Role of IPA

Beyond its effects on the gut, IPA can cross the blood-brain barrier and exert direct neuroprotective effects in the central nervous system.[16] Its neuroprotective mechanisms include:

-

Potent Antioxidant Activity: IPA is a powerful free radical scavenger, protecting neurons from oxidative stress-induced damage.[14] It can reduce lipid peroxidation and DNA damage in the brain.[14]

-

Anti-inflammatory Effects in the Brain: IPA can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines in the brain.[12]

-

Modulation of Neuronal Function: IPA has been shown to promote the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival, growth, and plasticity.[12]

The neuroprotective properties of IPA make it a promising therapeutic candidate for a range of neurological and neurodegenerative diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[11][16]

Signaling Pathways Modulated by IPA

The biological effects of IPA are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Production of Indole-3-Propylamine (IPA) from dietary tryptophan by gut microbiota.

Caption: IPA enhances intestinal barrier function via AhR and PXR activation.

Caption: IPA exerts anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole-3-propionic acid alleviates DSS-induced colitis in mice through macrophage glycolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nuclear Receptor Activation | Evotec [evotec.com]

Methodological & Application

Synthetic Routes for N-Substituted Indole-Propylamines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted indole-propylamines, a critical scaffold in numerous biologically active compounds. The following sections outline four key synthetic methodologies: N-Alkylation of Tryptamines, Reductive Amination, Buchwald-Hartwig Amination, and the Pictet-Spengler Reaction. Each section includes detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic workflows. Additionally, relevant biological signaling pathways for this class of compounds are illustrated.

N-Alkylation of Tryptamines

Direct N-alkylation of the primary amine of tryptamine or indole-3-propylamine is a straightforward approach to introduce alkyl substituents. A variety of alkylating agents can be employed, with methods ranging from classical reactions with alkyl halides to more advanced catalytic systems.

Iridium-Catalyzed N-Alkylation with Alcohols

A highly efficient and atom-economical method for N-alkylation utilizes alcohols as the alkylating agents in the presence of an iridium catalyst. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the tryptamine, with water as the only byproduct.

Experimental Protocol: General Procedure for Iridium-Catalyzed N-Alkylation

-

To a sealed vial, add the desired indole (1.0 eq.), the corresponding alcohol (1.5-3.0 eq.), [Cp*IrCl2]2 (2.5 mol%), and a suitable base such as Cs2CO3 (1.1 eq.).

-

The vial is flushed with an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred and heated at 100-150 °C for 24-48 hours.

-

After cooling to room temperature, the mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-alkylated indole-propylamine.

Table 1: Iridium-Catalyzed N-Alkylation of Tryptamines with Various Alcohols

| Entry | Tryptamine Substrate | Alcohol | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tryptamine | Benzyl alcohol | 2.5 | Cs2CO3 | 110 | 24 | 85 | |

| 2 | Tryptamine | Ethanol | 2.5 | Cs2CO3 | 150 | 48 | 72 | |

| 3 | 5-MeO-Tryptamine | Propan-1-ol | 2.5 | K2CO3 | 120 | 36 | 78 | |

| 4 | Tryptamine | Butan-1-ol | 2.5 | Cs2CO3 | 150 | 48 | 65 |

Experimental Workflow: Iridium-Catalyzed N-Alkylation

Caption: Workflow for Iridium-Catalyzed N-Alkylation.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines. In the context of N-substituted indole-propylamines, this can be a one-pot reaction between an indole-3-aldehyde or ketone, a primary or secondary amine, and a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve the indole-3-acetaldehyde or a suitable precursor (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Add the desired primary or secondary amine (1.0-1.2 eq.) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent, such as sodium cyanoborohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Synthesis of N-Substituted Tryptamines via Reductive Amination

| Entry | Carbonyl Substrate | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Indole-3-acetaldehyde | Methylamine | NaBH3CN | Methanol | 12 | 85 | |

| 2 | Indole-3-acetaldehyde | Dimethylamine | NaBH(OAc)3 | Dichloromethane | 16 | 77 | |

| 3 | 5-MeO-Indole-3-acetaldehyde | Benzylamine | NaBH3CN | Methanol | 18 | 82 | |

| 4 | Indole-3-acetaldehyde | Piperidine | NaBH(OAc)3 | Dichloromethane | 24 | 75 |

Experimental Workflow: Reductive Amination

Caption: Workflow for Reductive Amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the N-arylation of amines and heterocycles. This method is highly effective for the synthesis of N-aryl indole-propylamines, providing access to a class of compounds with significant pharmacological interest.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

To an oven-dried Schlenk tube, add the indole or tryptamine (1.0 eq.), the aryl halide (1.1 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 1.5-2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Table 3: Buchwald-Hartwig N-Arylation of Indoles and Tryptamines

| Entry | Indole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Indole | Bromobenzene | Pd2(dba)3 / XPhos | Cs2CO3 | Toluene | 110 | 12 | 92 | |

| 2 | Tryptamine | 4-Chlorotoluene | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane | 100 | 18 | 85 | |

| 3 | Indole-3-propylamine | 1-Naphthyl bromide | Pd2(dba)3 / BippyPhos | NaOtBu | Toluene | 120 | 24 | 78 | |

| 4 | 5-Bromoindole | Aniline | Pd-G1 / tBu-XPhos | K3PO4 | aq. t-BuOH | 65 | 16 | 85 |

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, which are structurally related to N-substituted indole-propylamines and can be precursors to them. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

To a solution of the tryptamine derivative (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)), add the aldehyde or ketone (1.0-1.2 eq.).

-

Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), if required. In some cases, HFIP can act as both the solvent and the catalyst.

-

Stir the reaction mixture at room temperature or with heating (reflux) for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a base (e.g., saturated aqueous NaHCO3).

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

Table 4: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

| Entry | Tryptamine Substrate | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Tryptamine | Benzaldehyde | None | HFIP | Reflux | 8 | 95 | | | 2 | Tryptamine | Acetone | TFA | Dichloromethane | RT | 12 | 75 | | | 3 | L-Tryptophan methyl ester | Formaldehyde | p-TsOH | Toluene | Reflux | 6 | 88 | | | 4 | Tryptamine | 4-Nitrobenzaldehyde | None | HFIP | Reflux | 10 | 91 | |

Experimental Workflow: Pictet-Spengler Reaction

Caption: Workflow for the Pictet-Spengler Reaction.

Relevant Biological Signaling Pathways

N-substituted indole-propylamines, particularly tryptamine derivatives, are well-known for their interaction with various receptors in the central nervous system. Two of the most prominent signaling pathways they modulate are the serotonergic and melatonergic systems.

Serotonin (5-HT) Signaling Pathway

Many N-substituted tryptamines are agonists or partial agonists at serotonin receptors, particularly the 5-HT2A receptor. The binding of these ligands to G-protein coupled serotonin receptors initiates a cascade of intracellular events.

Caption: Simplified Serotonin Receptor Signaling.

Melatonin Signaling Pathway

Certain N-substituted indole-propylamines can also interact with melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and other physiological processes. Like serotonin receptors, these are also G-protein coupled receptors.

Caption: Simplified Melatonin Receptor Signaling.

Application Notes and Protocols for the HPLC Purification of Indole-3-propylamine

These application notes provide a detailed protocol for the purification of indole-3-propylamine using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Indole-3-propylamine, a tryptamine derivative, and its related compounds are of significant interest in pharmaceutical and biochemical research due to their diverse biological activities. Accurate purification and analysis of these compounds are crucial for downstream applications. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and purification of indole alkaloids and related molecules. This protocol outlines a general methodology that can be adapted for the specific requirements of indole-3-propylamine purification.

Data Presentation: HPLC Method Parameters for Tryptamine and Related Indole Compounds

The following table summarizes various HPLC conditions reported for the separation of tryptamine and other indole derivatives, which can serve as a starting point for method development for indole-3-propylamine.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Raptor® Biphenyl (5 µm, 100 x 3 mm)[1] | C18 (5 µm, 4.6 x 250 mm)[2] | Cogent Diamond Hydride™ (4 µm, 4.6 x 75 mm)[3] | Symmetry C8 (particle size not specified)[4][5] |

| Mobile Phase A | 0.1% TFA in Water[1] | 0.025 M Ammonium Acetate Solution[2] | DI Water / 0.1% Formic Acid / 0.001% TFA[3] | 2.5% Acetic Acid in Water (pH 3.8)[4] |

| Mobile Phase B | 0.1% TFA in 2:1 Acetonitrile:Methanol[1] | Methanol:Acetonitrile (5:30 v/v)[2] | Acetonitrile / 0.1% Formic Acid / 0.001% TFA[3] | 80:20 Acetonitrile:Water[4] |

| Elution Mode | Gradient[1] | Isocratic[2] | Isocratic[3] | Gradient[4][5] |

| Gradient Program | 10% B to 40% B[1] | N/A | 15% A, 85% B[3] | Not specified |

| Flow Rate | 0.4 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | Not specified |

| Column Temperature | 35°C[1] | 25°C[2] | Not specified | Not specified |

| Detection | PDA[1] | UV at 280 nm[2] | UV at 223 nm[3] | Fluorescence (λex = 280 nm, λem = 350 nm)[4][5] |

| Injection Volume | 3.0 µL[1] | 5 µL[2] | Not specified | Not specified |

Experimental Protocol: Purification of Indole-3-propylamine

This protocol provides a generalized procedure for the purification of indole-3-propylamine using a C18 column, which is a common choice for tryptamine derivatives.[2]

Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid, trifluoroacetic acid (TFA), or ammonium acetate (for mobile phase modification).

-

Indole-3-propylamine standard and crude sample.

-

0.22 µm or 0.45 µm syringe filters.

Mobile Phase Preparation

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid or TFA in HPLC-grade water. Alternatively, a buffered aqueous solution such as 0.025 M ammonium acetate can be used.[2]

-

Mobile Phase B: HPLC-grade acetonitrile or methanol.

-

Degas both mobile phases by sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Sample Preparation

-

Dissolve the crude indole-3-propylamine sample in a suitable solvent, ideally the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

HPLC Purification Procedure

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

-

Elution: Elute the column with either an isocratic or gradient mobile phase.

-

Isocratic Elution: Maintain a constant mobile phase composition throughout the run (e.g., a mixture of methanol, acetonitrile, and ammonium acetate solution).[2]

-

Gradient Elution: Gradually increase the proportion of Mobile Phase B over time to elute more strongly retained compounds. A typical gradient might start at 5-10% B and increase to 95-100% B over 20-30 minutes.

-

-

Detection: Monitor the column effluent using a UV detector. The maximum absorbance for tryptamines is typically around 280 nm.[2] A lower wavelength of 223 nm may also be used.[3]

-

Fraction Collection: Collect the fractions corresponding to the peak of interest (indole-3-propylamine) using a fraction collector.

-

Purity Analysis: Analyze the collected fractions by re-injecting a small aliquot onto the HPLC system under the same conditions to confirm purity.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified indole-3-propylamine.

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC purification of indole-3-propylamine.

References

- 1. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

- 2. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]